![molecular formula C11H14ClNOS B7507873 N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)
N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide, commonly known as CT-3, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the late 1990s by a group of researchers at the University of Connecticut. Since then, CT-3 has gained significant attention due to its potential therapeutic applications in various fields of research.
Wirkmechanismus
CT-3 exerts its effects by binding to the cannabinoid receptors CB1 and CB2. CB1 receptors are primarily found in the brain and central nervous system, while CB2 receptors are primarily found in the immune system. CT-3 has a high affinity for CB2 receptors and can activate them, leading to various physiological effects.
Biochemical and Physiological Effects:
CT-3 has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. CT-3 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. CT-3 has also been shown to have analgesic properties and can reduce pain perception. In addition, CT-3 has been shown to have neuroprotective properties and can protect against ischemic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CT-3 is its relatively simple synthesis process, which makes it easy to obtain in a laboratory setting. In addition, CT-3 has shown promising results in various fields of research, making it a potential candidate for further study. However, one of the limitations of CT-3 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of CT-3. One of the areas where CT-3 has shown promising results is cancer research. Further studies are needed to determine the efficacy of CT-3 as a cancer therapy. In addition, CT-3 has shown potential as a neuroprotective agent and can be studied further in the context of neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and administration of CT-3 for various applications.
Synthesemethoden
The synthesis of CT-3 involves the reaction of 5-chlorothiophene-2-carboxylic acid with cyclobutanone in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with methylamine to yield the final product, CT-3. The synthesis process is relatively simple and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
CT-3 has been extensively studied for its potential therapeutic applications in various fields of research. Some of the areas where CT-3 has shown promising results include cancer research, neuroprotection, and pain management. CT-3 has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. In addition, CT-3 has been shown to have neuroprotective properties and can protect against ischemic brain injury. CT-3 has also been shown to have analgesic properties and can be used for pain management.
Eigenschaften
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-13(11(14)8-3-2-4-8)7-9-5-6-10(12)15-9/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFDXGJOVVGWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(S1)Cl)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7507798.png)
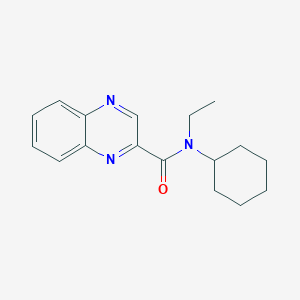

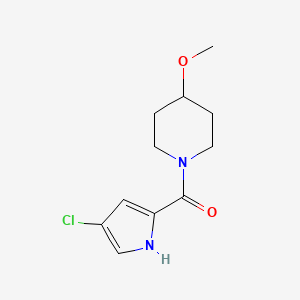
![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)
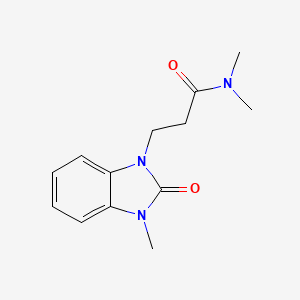
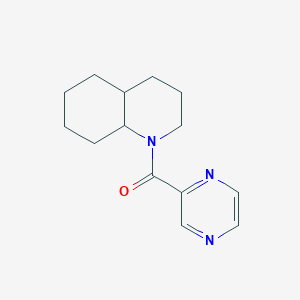
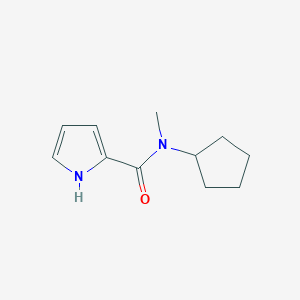
![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)

![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
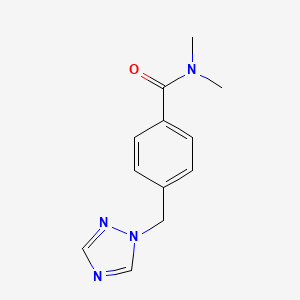
![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)
![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
